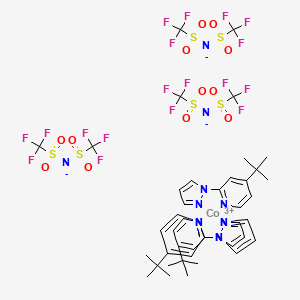

bis(trifluoromethylsulfonyl)azanide;4-tert-butyl-2-pyrazol-1-ylpyridine;cobalt(3+)

Description

The compound bis(trifluoromethylsulfonyl)azanide; 4-tert-butyl-2-pyrazol-1-ylpyridine; cobalt(3+) is a cobalt(III) complex featuring two distinct components:

- Bis(trifluoromethylsulfonyl)azanide (TFSI⁻): A weakly coordinating anion known for its high thermal stability, low viscosity, and electrochemical inertness. It is widely used in ionic liquids and polymer electrolytes to enhance ionic conductivity .

- 4-tert-Butyl-2-pyrazol-1-ylpyridine: A nitrogen-donor ligand that provides a rigid coordination environment for transition metals like cobalt. The tert-butyl group improves solubility in nonpolar solvents .

- Cobalt(3+): A transition metal in the +3 oxidation state, often stabilized by strong-field ligands. Cobalt(III) complexes are studied for redox activity and catalytic applications .

This complex likely functions in electrochemical or catalytic systems, leveraging the stability of TFSI⁻ and the tunable coordination of the pyrazolylpyridine ligand.

Properties

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;4-tert-butyl-2-pyrazol-1-ylpyridine;cobalt(3+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C12H15N3.3C2F6NO4S2.Co/c3*1-12(2,3)10-5-7-13-11(9-10)15-8-4-6-14-15;3*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h3*4-9H,1-3H3;;;;/q;;;3*-1;+3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFSUXDTZJJJOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NC=C1)N2C=CC=N2.CC(C)(C)C1=CC(=NC=C1)N2C=CC=N2.CC(C)(C)C1=CC(=NC=C1)N2C=CC=N2.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Co+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H45CoF18N12O12S6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1503.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(trifluoromethylsulfonyl)azanide;4-tert-butyl-2-pyrazol-1-ylpyridine;cobalt(3+) typically involves the following steps:

Preparation of Ligands: The 4-tert-butyl-2-pyrazol-1-ylpyridine ligand is synthesized through a reaction between 4-tert-butylpyridine and hydrazine hydrate in the presence of a catalyst.

Formation of Cobalt Complex: The cobalt complex is formed by reacting cobalt(II) chloride with the 4-tert-butyl-2-pyrazol-1-ylpyridine ligand in an inert atmosphere.

Addition of Bis(trifluoromethylsulfonyl)azanide: The final step involves the addition of bis(trifluoromethylsulfonyl)azanide to the cobalt complex, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

The compound bis(trifluoromethylsulfonyl)azanide;4-tert-butyl-2-pyrazol-1-ylpyridine;cobalt(3+) undergoes various chemical reactions, including:

Oxidation: The cobalt center can undergo oxidation reactions, leading to changes in its oxidation state.

Reduction: Reduction reactions can also occur, particularly in the presence of reducing agents.

Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Ligand substitution reactions often involve the use of various ligands and solvents under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may result in higher oxidation states of cobalt, while reduction may yield lower oxidation states .

Scientific Research Applications

The compound has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of bis(trifluoromethylsulfonyl)azanide;4-tert-butyl-2-pyrazol-1-ylpyridine;cobalt(3+) involves its interaction with molecular targets and pathways. The cobalt center plays a crucial role in its reactivity and interactions with other molecules . The bis(trifluoromethylsulfonyl)azanide anions contribute to the compound’s stability and solubility .

Comparison with Similar Compounds

Ligand-Based Comparisons

a) TFSI⁻ vs. Other Anions

TFSI⁻ is compared to anions like dicyanoazanide (DCA⁻) and tricyanomethide (CCN3⁻) in ionic liquids (ILs). Key differences include:

- Charge Polarization: TFSI⁻ exhibits higher ChargePolarization_A values (4.380) than DCA⁻ or CCN3⁻, indicating stronger solute-solvent interactions and lower activity coefficients (γ∞) for solutes like ethanol in ILs .

- Hydrogen-Bonding Capacity : TFSI⁻’s weak hydrogen-bonding ability reduces water uptake, enhancing stability in ambient conditions compared to hydrophilic anions like chloride .

Table 1: Anion Properties in Ionic Liquids

| Anion | ChargePolarization_A | HRNCG_A | Typical Application |

|---|---|---|---|

| TFSI⁻ | 4.380 | 4.885 | High-stability electrolytes |

| DCA⁻ | 2.150 | 3.210 | Low-viscosity ILs |

| CCN3⁻ | 1.980 | 2.750 | Specialty solvents |

b) 4-tert-Butyl-2-pyrazol-1-ylpyridine vs. Other Ligands

- Pyrazolyl Ligands : Compared to simpler pyrazole ligands, the pyridyl-pyrazole hybrid in this compound offers stronger π-backbonding and steric bulk, stabilizing high oxidation states like Co(III) .

- Terpyridine Analogs: Terpyridine ligands provide stronger field stabilization but lack the solubility enhancement from tert-butyl groups, limiting their use in nonpolar media .

Metal Center Comparisons

a) Cobalt(III) vs. Cobalt(II) Complexes

- Redox Stability : Co(III) complexes are more oxidizing but require strong-field ligands (e.g., pyrazolylpyridine) to prevent reduction. Co(II) species, such as LtBuCo(μ-OH)₂CoLtBu , are more prone to redox cycling but less stable in air .

- Spectroscopic Ambiguity : X-ray absorption spectroscopy (XAS) and X-ray photoelectron spectroscopy (XPS) struggle to distinguish Co(II) and Co(III) oxidation states due to overlapping pre-edge features .

b) Cobalt vs. Other Transition Metals

- Iron Analogues : Iron(III) complexes with TFSI⁻ (e.g., [Fe(TFSI)₃]) exhibit lower catalytic activity in oxygen evolution reactions compared to cobalt, attributed to weaker metal-ligand charge transfer .

- Nickel Complexes : Nickel(II)-TFSI systems show higher ionic conductivity in polymer electrolytes but lower thermal stability than cobalt(III) .

Ionic Liquid/Polymer Host Comparisons

The compound’s TFSI⁻ component is integral to polymeric ionic liquids (PILs) like P(METATFSI-MMA) . Key comparisons include:

- Capacitance Density: PILs with 62 mol% TFSI⁻ achieve capacitance densities >5 µF/cm² at 10 Hz, outperforming non-ionic polymers like PMMA .

- Ambient Operation: TFSI⁻-based PILs suppress oxygen doping in carbon nanotube transistors, enabling stable n-type behavior under ambient conditions. Chloride-based PILs fail due to hygroscopicity .

Table 2: Performance of TFSI⁻-Containing Polymers

Biological Activity

The compound bis(trifluoromethylsulfonyl)azanide;4-tert-butyl-2-pyrazol-1-ylpyridine;cobalt(3+) is a complex coordination compound that has garnered attention for its potential biological activities. This article reviews the existing literature and research findings regarding its biological properties, mechanisms of action, and relevant case studies.

Chemical Composition and Properties

- Molecular Formula : C42H45CoF18N12O12S

- Molecular Weight : 1,503.16 g/mol

- Structure : The compound consists of a cobalt(III) center coordinated by multiple ligands, including bis(trifluoromethylsulfonyl)azanide and 4-tert-butyl-2-pyrazol-1-ylpyridine.

- Enzyme Inhibition : Research indicates that cobalt complexes can act as inhibitors of various enzymes, including cyclin-dependent kinases (CDKs). The inhibition of CDKs is crucial in cancer therapy as it can halt the proliferation of cancer cells .

- Reactive Oxygen Species (ROS) Generation : Cobalt compounds have been shown to induce oxidative stress in cells, which can lead to apoptosis in cancer cells. This property is particularly relevant in the context of targeted cancer therapies .

- Signal Transduction Modulation : Cobalt(III) complexes may influence cellular signaling pathways, impacting processes such as cell cycle regulation and apoptosis .

Case Studies

- Cancer Cell Lines : In vitro studies have demonstrated that bis(trifluoromethylsulfonyl)azanide;4-tert-butyl-2-pyrazol-1-ylpyridine;cobalt(3+) exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. These studies typically measure cell viability using assays like MTT or XTT .

- Animal Models : Preclinical studies using animal models have indicated that administration of this compound can reduce tumor growth in xenograft models, suggesting its potential utility in therapeutic applications .

Data Table: Summary of Biological Activities

Safety and Toxicology

While promising, the biological activity of bis(trifluoromethylsulfonyl)azanide;4-tert-butyl-2-pyrazol-1-ylpyridine;cobalt(3+) must be balanced with safety considerations:

- Irritation Potential : The compound has been noted to cause skin and eye irritation upon contact, necessitating careful handling and appropriate safety measures during experimental use .

- Long-term Effects : Further studies are needed to assess the long-term effects and potential carcinogenicity associated with cobalt complexes, particularly given their ability to generate ROS .

Q & A

Basic: What synthetic strategies are effective for preparing cobalt(III) complexes with 4-tert-butyl-2-pyrazol-1-ylpyridine ligands?

Methodological Answer:

The synthesis typically involves ligand pre-functionalization followed by coordination with cobalt precursors. For 4-tert-butyl-2-pyrazol-1-ylpyridine, ensure inert conditions (argon/nitrogen) due to air-sensitive intermediates. React the ligand with Co(II) salts (e.g., CoCl₂) in anhydrous THF or acetonitrile, followed by oxidation (e.g., using H₂O₂ or O₂) to Co(III). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/dichloromethane) is recommended. Confirm ligand integrity using -NMR (CDCl₃, δ 7.5–8.5 ppm for pyridyl protons) and FT-IR (C=N stretch ~1600 cm⁻¹) .

Basic: How can the coordination geometry of this cobalt complex be characterized?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is definitive for geometry determination. For paramagnetic Co(III), use low-temperature (100 K) measurements to reduce disorder. Alternative methods include UV-Vis spectroscopy (d-d transitions in visible range) and magnetic susceptibility (Evans method). Compare spectroscopic data with structurally similar Co(III)-pyrazolyl complexes, noting distortions caused by the bulky tert-butyl group .

Advanced: What role does the bis(trifluoromethylsulfonyl)azanide counterion play in stabilizing the complex?

Methodological Answer:

The weakly coordinating bis(trifluoromethylsulfonyl)azanide (Tf₂N⁻) minimizes ion pairing, enhancing solubility in nonpolar solvents (e.g., toluene). Its electron-withdrawing trifluoromethyl groups reduce nucleophilic attack on Co(III), improving oxidative stability. Investigate via cyclic voltammetry: a quasi-reversible Co(III)/Co(IV) redox couple (E₁/₂ ~0.8 V vs. Ag/AgCl) indicates electrochemical stability. Compare with complexes using BF₄⁻ or PF₆⁻ counterions to assess ion effects .

Advanced: How do electronic effects of the pyrazolyl ligand influence catalytic activity in oxidation reactions?

Methodological Answer:

The electron-donating tert-butyl group increases electron density at Co(III), enhancing substrate binding (e.g., alkenes in epoxidation). Use Hammett substituent constants (σₚ = -0.20 for tert-butyl) to correlate ligand electronics with turnover frequency (TOF). Test catalytic performance in model reactions (e.g., cyclohexene oxidation with tert-butyl hydroperoxide). Contrast with electron-withdrawing substituents (e.g., -CF₃) to validate trends .

Basic: What analytical techniques resolve contradictions in spectroscopic data for this complex?

Methodological Answer:

Discrepancies between NMR and mass spectrometry often arise from paramagnetic broadening (Co(III)) or counterion interference. Use high-resolution ESI-MS to confirm molecular ion peaks ([M-Tf₂N]⁺). For NMR, employ -NMR to track Tf₂N⁻ integrity (δ -79 ppm). Cross-validate with elemental analysis (C/H/N ±0.3% tolerance) .

Advanced: How to probe ligand field strength and spin state in this Co(III) system?

Methodological Answer:

Ligand field strength is quantified via electronic absorption spectra (d-d transitions) and DFT calculations (B3LYP/def2-TZVP). Assign bands using Tanabe-Sugano diagrams for octahedral Co(III). Magnetic circular dichroism (MCD) can distinguish spin states. For example, a low-spin Co(III) (t₂g⁶) will lack temperature-dependent magnetic susceptibility, whereas high-spin states show μ_eff ~2.8 μ_B .

Basic: What are common decomposition pathways for this complex under thermal stress?

Methodological Answer:

Thermogravimetric analysis (TGA) under N₂ reveals mass loss steps: ligand dissociation (~200°C) precedes cobalt oxide formation (>300°C). Monitor via IR for SO₂ release (Tf₂N⁻ decomposition, ~1300 cm⁻¹). Stabilize by adding donor solvents (DMF) or lowering reaction temperatures .

Advanced: How does the tert-butyl group impact crystallinity and packing in SCXRD studies?

Methodological Answer:

The bulky tert-butyl group induces steric hindrance, reducing crystal symmetry but improving diffraction quality by preventing solvent inclusion. Compare with unsubstituted analogs (e.g., 2-pyrazol-1-ylpyridine) to analyze packing motifs. Use Mercury software to calculate void volumes (<5% preferred) .

Table: Key Spectroscopic Signatures

| Technique | Expected Data for Co(III) Complex | Reference |

|---|---|---|

| -NMR | Pyridyl protons: δ 8.2–8.5 ppm (multiplet) | |

| FT-IR | C=N: 1605 cm⁻¹; SO₂: 1180 cm⁻¹ | |

| UV-Vis (CH₃CN) | λ_max: 450 nm (ε ~500 M⁻¹cm⁻¹) | |

| ESI-MS | [M-Tf₂N]⁺ m/z: Calculated ±0.5 Da |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.